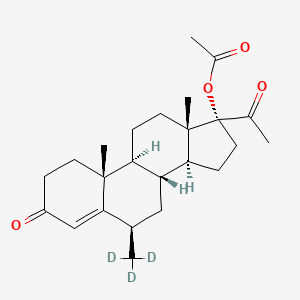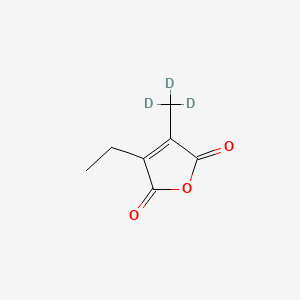
Tetrazine-Ph-OPSS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-Ph-OPSS is a compound primarily used as an antibody-drug conjugate linker. It is a cleavable linker that facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery. This compound is notable for its role in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrazine-Ph-OPSS can be synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis typically involves the reaction of substituted nitriles with hydrazine in the presence of catalytic nickel triflate to produce symmetrical and unsymmetrical tetrazine derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazine-Ph-OPSS undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction involves the tetrazine group reacting with trans-cyclooctenes, norbornene, bicyclononyne, and cyclopropane.
Cleavage Reactions: As a cleavable linker, it can be broken down under specific conditions to release the attached drug.
Common Reagents and Conditions:
Reagents: Trans-cyclooctenes, norbornene, bicyclononyne, cyclopropane.
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to preserve the integrity of the biological molecules involved.
Major Products: The major products of these reactions are multi-substituted pyridazines and cleaved drug-linker conjugates .
Applications De Recherche Scientifique
Tetrazine-Ph-OPSS has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for rapid and selective chemical reactions in biological systems.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the synthesis of photo- and electroactive materials for electronic devices and sensors.
Mécanisme D'action
Tetrazine-Ph-OPSS exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly selective and rapid, making it suitable for in vivo applications. The cleavable nature of the linker allows for the controlled release of the attached drug at the target site .
Comparaison Avec Des Composés Similaires
Tetrazine-based Linkers: Other tetrazine-based linkers include derivatives with different substituents on the tetrazine ring, such as aryl or alkyl groups.
Non-cleavable Linkers: Unlike Tetrazine-Ph-OPSS, non-cleavable linkers do not release the drug upon reaching the target site.
Uniqueness: this compound is unique due to its cleavable nature and rapid reaction kinetics in bioorthogonal chemistry. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other linkers .
Propriétés
Formule moléculaire |
C17H16N6OS2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-(pyridin-2-yldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6OS2/c24-15(8-10-25-26-16-3-1-2-9-18-16)19-11-13-4-6-14(7-5-13)17-22-20-12-21-23-17/h1-7,9,12H,8,10-11H2,(H,19,24) |
Clé InChI |
IXCGIRWOEJYFRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


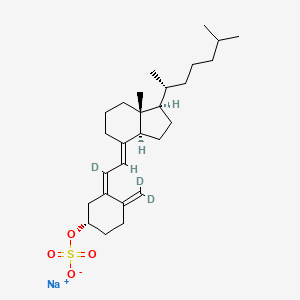
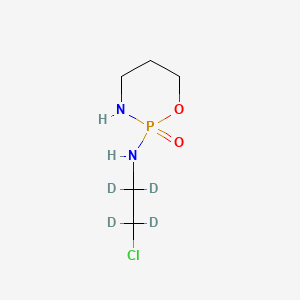
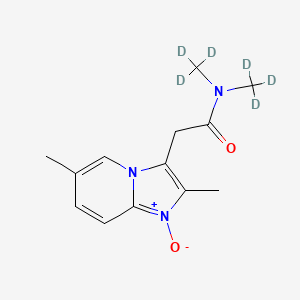
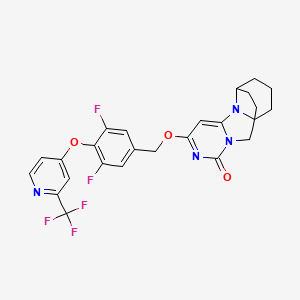

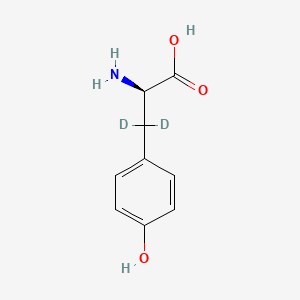
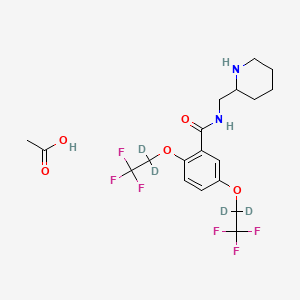
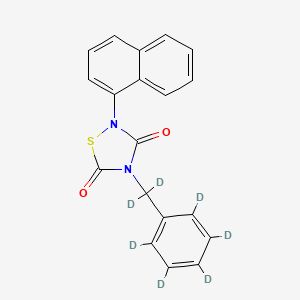
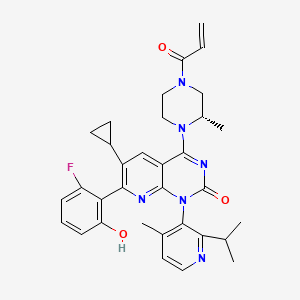
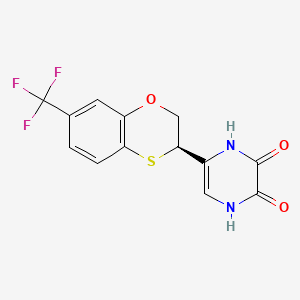
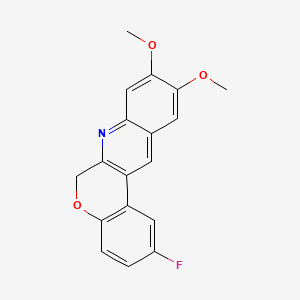
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
